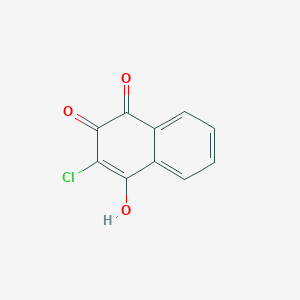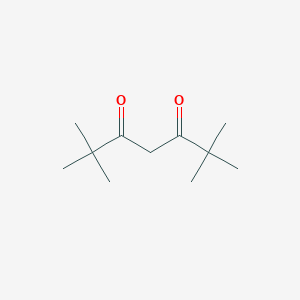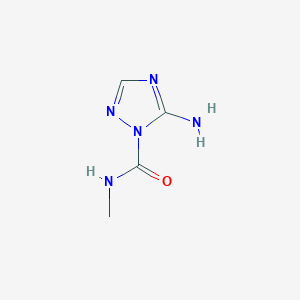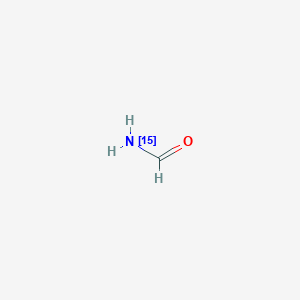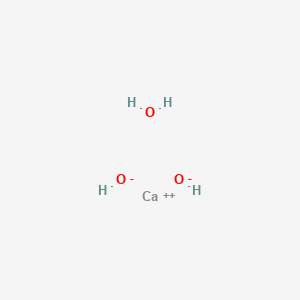
Calcium hydroxide, hydrate
Vue d'ensemble
Description
Calcium hydroxide, also known as slaked lime or hydrated lime, is an inorganic compound with the chemical formula Ca(OH)2. It is a white, odorless powder that is soluble in water. Calcium hydroxide is commonly used in various industrial and laboratory applications due to its unique properties and chemical reactivity.
Mécanisme D'action
The mechanism of action of calcium hydroxide varies depending on its application. In the medical field, calcium hydroxide works by inducing a mild inflammatory response in the pulp tissue, which promotes the formation of new dentin and helps to seal the root canal. It also has antimicrobial properties, which help to eliminate bacteria and prevent reinfection.
In the agricultural industry, calcium hydroxide works by neutralizing soil acidity and improving soil structure. It also acts as a pesticide by disrupting the cell membranes of pests and diseases, leading to their death.
Effets Biochimiques Et Physiologiques
Calcium hydroxide has various biochemical and physiological effects on living organisms. In the human body, calcium hydroxide can cause irritation and inflammation if it comes into contact with the skin or eyes. It can also cause respiratory irritation if inhaled.
In plants, calcium hydroxide can increase nutrient availability and improve root development. It can also improve plant growth and yield by reducing soil acidity and increasing soil fertility.
Avantages Et Limitations Des Expériences En Laboratoire
Calcium hydroxide has several advantages and limitations for lab experiments. One advantage is its versatility and wide range of applications in different fields. It is also relatively inexpensive and readily available.
However, calcium hydroxide can be difficult to handle and store due to its reactivity with air and moisture. It can also be hazardous if not handled properly, as it can cause skin and eye irritation and respiratory problems.
Orientations Futures
There are several future directions for research on calcium hydroxide. One area of interest is its potential use as a renewable energy source. Calcium hydroxide can be used as a sorbent material for carbon capture and storage, which could help to reduce greenhouse gas emissions.
Another area of interest is its use in nanotechnology. Calcium hydroxide nanoparticles have been shown to have antimicrobial properties and could be used in medical and agricultural applications.
In conclusion, calcium hydroxide is a versatile and important compound that has many applications in various fields. Its unique properties and chemical reactivity make it a valuable material for scientific research and experimentation.
Applications De Recherche Scientifique
Calcium hydroxide has been extensively studied in scientific research due to its various applications in different fields. In the medical field, calcium hydroxide is used as a dental material for root canal therapy and as a temporary filling material. It is also used as a disinfectant and antiseptic agent due to its antimicrobial properties.
In the agricultural industry, calcium hydroxide is used as a soil amendment to increase soil pH and improve crop growth. It is also used as a pesticide to control pests and diseases in crops.
Propriétés
Numéro CAS |
1332-69-0 |
|---|---|
Nom du produit |
Calcium hydroxide, hydrate |
Formule moléculaire |
CaH4O3 |
Poids moléculaire |
92.11 g/mol |
Nom IUPAC |
calcium;dihydroxide;hydrate |
InChI |
InChI=1S/Ca.3H2O/h;3*1H2/q+2;;;/p-2 |
Clé InChI |
CQVAWTWGTHPABZ-UHFFFAOYSA-L |
SMILES |
O.[OH-].[OH-].[Ca+2] |
SMILES canonique |
O.[OH-].[OH-].[Ca+2] |
Autres numéros CAS |
1332-69-0 |
Synonymes |
CALCIUM HYDROXIDE HYDRATE) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
